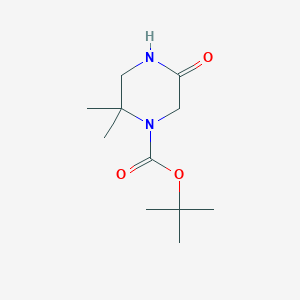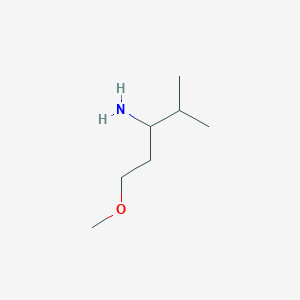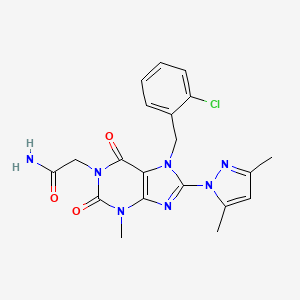
2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyridine ring substituted with amino, ethoxyphenyl, oxoethylthio, and dicarbonitrile groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and substituted benzaldehydes.
Substitution Reactions: Introduction of the ethoxyphenyl and oxoethylthio groups can be achieved through nucleophilic substitution reactions.
Amination: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the dicarbonitrile groups, often using reagents like malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The aromatic rings and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced nitrile derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly serving as a lead compound for drug discovery.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might contribute to the design of novel polymers or advanced materials.
Mecanismo De Acción
The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-methoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(phenyl)ethyl)thio)pyridine-3,5-dicarbonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
The presence of the ethoxyphenyl and p-tolyl groups in 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile imparts unique electronic and steric properties, potentially leading to distinct reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in designing specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-3-30-18-10-8-17(9-11-18)22-19(12-25)23(27)28-24(20(22)13-26)31-14-21(29)16-6-4-15(2)5-7-16/h4-11H,3,14H2,1-2H3,(H2,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFXZVWLVDGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2806795.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)

![4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid](/img/structure/B2806812.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
